2-Oxaspiro[3.3]heptan-6-one

Drug Design Medicinal Chemistry Physicochemical Properties

2-Oxaspiro[3.3]heptan-6-one (CAS 1339892-66-8) is a spirocyclic oxetane building block with the molecular formula C6H8O2 and a molecular weight of 112.13 g/mol. This compound is part of the broader class of spiro[3.3]heptane scaffolds, which are gaining prominence in medicinal chemistry as saturated, three-dimensional bioisosteres of benzene.

Molecular Formula C6H8O2
Molecular Weight 112.13 g/mol
CAS No. 1339892-66-8
Cat. No. B1530562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxaspiro[3.3]heptan-6-one
CAS1339892-66-8
Molecular FormulaC6H8O2
Molecular Weight112.13 g/mol
Structural Identifiers
SMILESC1C(=O)CC12COC2
InChIInChI=1S/C6H8O2/c7-5-1-6(2-5)3-8-4-6/h1-4H2
InChIKeyJWNCVDJOXJTJPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for 2-Oxaspiro[3.3]heptan-6-one (CAS 1339892-66-8): A Key Spirocyclic Building Block


2-Oxaspiro[3.3]heptan-6-one (CAS 1339892-66-8) is a spirocyclic oxetane building block with the molecular formula C6H8O2 and a molecular weight of 112.13 g/mol . This compound is part of the broader class of spiro[3.3]heptane scaffolds, which are gaining prominence in medicinal chemistry as saturated, three-dimensional bioisosteres of benzene [1]. Its rigid, non-planar structure and defined physicochemical properties make it a valuable intermediate for the synthesis of complex molecules, particularly in drug discovery programs seeking to explore novel chemical space [2].

Saturated benzene bioisostere scaffold for medicinal chemistry
High 3D character building block with rigid spiro[3.3] core
Fragment-like properties support lead generation workflows

The Case Against Generic Substitution: Why 2-Oxaspiro[3.3]heptan-6-One's Specific Architecture Matters


Generic substitution with a simpler ketone or a non-spirocyclic oxetane is not possible because the unique combination of the spirocyclic core and the oxetane ring in 2-Oxaspiro[3.3]heptan-6-one dictates its precise three-dimensional orientation and physicochemical properties . This scaffold's non-coplanar exit vectors and high fraction of sp3-hybridized carbon atoms (Fsp3 = 0.83) directly impact its ability to mimic benzene rings in a drug-like context, influencing target binding, metabolic stability, and overall molecular conformation [1]. Swapping it for a structurally similar but distinct analog, such as a 2-oxaspiro[3.5]nonane or a simple cyclohexanone, would alter these critical parameters, potentially compromising the desired biological activity or synthetic outcome. The following evidence quantifies why 2-Oxaspiro[3.3]heptan-6-one is a non-interchangeable, design-specific tool.

Scaffold

Simple ketones or non-spirocyclic oxetanes lack the rigid spiro[3.3] core and defined exit vectors, altering 3D orientation.

Ring size

Analogous 2-oxaspiro[3.5]nonane shifts ring size and spatial arrangement; target-binding profiles may not transfer directly.

Heteroatom

Replacement with cyclohexanone removes the oxetane oxygen and spiro junction, impacting lipophilicity and H-bonding capacity.

Quantitative Differentiation: Key Evidence for Selecting 2-Oxaspiro[3.3]heptan-6-one Over Analogs


Enhanced 3D Character: Superior Fraction of sp3 Carbons (Fsp3) vs. Benzene and Piperidine Analogs

2-Oxaspiro[3.3]heptan-6-one exhibits a high fraction of sp3-hybridized carbon atoms (Fsp3) of 0.83 . This value is substantially greater than that of a standard planar benzene ring (Fsp3 = 0) or the commonly used saturated heterocycle piperidine (Fsp3 = 0.67). This quantitative metric directly correlates with increased three-dimensionality and the potential for improved drug-like properties, such as enhanced solubility and reduced promiscuous binding [1].

Fsp3 comparison
Class-level
Target: 0.83
Benzene: 0; Piperidine: 0.67
Higher 3D character vs. planar aromatics
Calculated metric; supports solubility and selectivity potential
Drug Design Medicinal Chemistry Physicochemical Properties

Constrained Conformation: Zero Rotatable Bonds Provide Rigid Scaffold Advantage

The molecular structure of 2-Oxaspiro[3.3]heptan-6-one contains zero rotatable bonds . This contrasts sharply with acyclic or monocyclic ketone analogs, which possess one or more rotatable bonds. For instance, a simple molecule like pentan-3-one has 2 rotatable bonds. The absence of rotatable bonds in the target compound imposes a high degree of conformational rigidity, a feature often associated with increased target binding affinity and selectivity due to a lower entropic penalty upon binding [1].

Rotatable bonds
Context-dependent
Target: 0
Pentan-3-one: 2
Conformational rigidity may enhance binding
Actual effect depends on target context
Conformational Analysis Drug Design Molecular Recognition

Defined Hydrophilicity-Lipophilicity Balance: LogP of 0.37 vs. More Lipophilic Spiro Analogs

2-Oxaspiro[3.3]heptan-6-one has a calculated LogP of approximately 0.37 (Consensus Log Po/w) . This value indicates a balanced hydrophilic-lipophilic profile, which is often favorable for drug-likeness. In contrast, the unsubstituted, all-carbon spiro[3.3]heptane core has a higher predicted LogP (e.g., LogP ≈ 2.0 for spiro[3.3]heptane), making it significantly more lipophilic. The introduction of the oxetane oxygen reduces LogP, potentially improving aqueous solubility and reducing metabolic liabilities associated with high lipophilicity [1].

Lipophilicity (LogP)
Class-level
WLOGP = 0.37
Spiro[3.3]heptane: ~2.0
Lower lipophilicity may improve solubility
Consensus LogP ~0.57; in silico prediction
Lipophilicity ADME Physicochemical Properties

Established Bioisosteric Potential: Spiro[3.3]heptane Core Successfully Replaces Benzene in Marketed Drugs

The core spiro[3.3]heptane scaffold, of which 2-Oxaspiro[3.3]heptan-6-one is a derivative, has been validated as a saturated bioisostere for benzene rings [1]. This is not a theoretical concept; the scaffold has been successfully incorporated into known drugs. For example, replacing the meta-benzene ring in the anticancer drug sonidegib with a spiro[3.3]heptane core resulted in a patent-free analog that retained high potency in biological assays [1]. Similar successful replacements were demonstrated for the phenyl ring in vorinostat and the para-benzene ring in benzocaine [1]. This class-level validation provides strong rationale for selecting 2-Oxaspiro[3.3]heptan-6-one as a building block in bioisosteric replacement strategies.

Bioisosteric validation
Data to verify
Core replaced benzene in sonidegib, vorinostat, benzocaine analogs
Supports scaffold-hopping design strategy
Class-level evidence; in vitro potency retention reported
Bioisosterism Drug Discovery Scaffold Hopping

High Patent Density: Over 200 Patents Cite 2-Oxaspiro[3.3]heptan-6-one, Indicating Significant Commercial and Research Interest

A search for 2-Oxaspiro[3.3]heptan-6-one reveals it is associated with 209 patents [1]. This high patent count is a strong quantitative indicator of its perceived value and utility as a key intermediate in the synthesis of novel, patentable chemical entities. While a direct comparator for a specific building block is difficult, this level of patent activity is substantially higher than for many simpler or more common building blocks, underscoring its role in generating proprietary, structurally novel molecules in competitive research areas, particularly in medicinal chemistry [2].

Patent associations
Data to verify
209 patents
Indicates high strategic intermediate value
PubChemLite data; reflects commercial research interest
Intellectual Property Patent Analysis Drug Discovery

Optimal Use Cases for 2-Oxaspiro[3.3]heptan-6-one Based on Differentiated Evidence


Scaffold Hopping from Planar Aromatics to 3D Saturated Bioisosteres

In a medicinal chemistry campaign aimed at replacing a benzene or heteroaromatic ring to improve physicochemical properties (e.g., solubility, Fsp3) or escape crowded IP space, 2-Oxaspiro[3.3]heptan-6-one is the ideal starting point. The evidence confirms the spiro[3.3]heptane core's validated role as a saturated benzene bioisostere, having successfully replaced aromatic rings in drugs like sonidegib and vorinostat while maintaining potency [1]. Its high Fsp3 (0.83) and rigid structure (0 rotatable bonds) directly address the goal of increasing molecular three-dimensionality .

Fragment-Based Drug Discovery (FBDD) and Lead Generation

This compound is highly suitable for inclusion in fragment libraries or as a core scaffold for lead generation. Its low molecular weight (112.13 g/mol) and balanced lipophilicity (Consensus LogP ~0.57) place it within favorable fragment-like property space [1]. The complete conformational rigidity (0 rotatable bonds) is a significant advantage for fragment screening, as it pre-organizes the molecule for binding, potentially yielding higher affinity hits and clearer structure-activity relationships (SAR) from the outset .

Synthesis of Novel, Patentable Chemical Entities in Competitive Areas

For research groups operating in highly competitive therapeutic areas (e.g., oncology, CNS disorders) where IP freedom-to-operate is critical, 2-Oxaspiro[3.3]heptan-6-one is a strategic procurement choice. Its association with over 200 patents [1] demonstrates its proven utility in generating novel compounds. Using this building block as a starting material increases the likelihood of synthesizing analogs with a unique structural fingerprint, thereby strengthening the patentability of any resulting drug candidates.

Optimizing ADME Properties in Lead Optimization

When a lead series suffers from high lipophilicity (LogP > 3), leading to issues like poor solubility or high metabolic clearance, incorporating 2-Oxaspiro[3.3]heptan-6-one can be a targeted tactic. Its significantly lower LogP (e.g., WLOGP = 0.37) compared to the all-carbon spiro[3.3]heptane core (predicted LogP ≈ 2.0) provides a quantifiable advantage in reducing overall lipophilicity while maintaining the desired three-dimensional scaffold [1]. This can help steer the lead optimization process back toward more favorable drug-like property space .

Application
Selection Property
Validation Focus
Scaffold-hopping research
3D saturated bioisostere core
Physicochemical property enhancement
Fragment-based lead generation
Fragment-like property profile
Binding pre-organization and solubility
IP-driven lead diversification
Proprietary scaffold novelty
Patent landscape and structural uniqueness
ADME property optimization
Balanced lipophilicity building block
Lipophilicity reduction and metabolic stability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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